3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

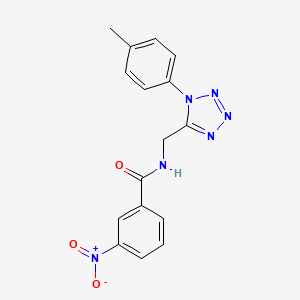

The IUPAC name for this compound is derived through hierarchical analysis of its molecular architecture. The parent structure is benzamide , a benzene ring bonded to a carboxamide group (-CONH2). The benzamide core is substituted with a nitro group (-NO2) at the 3-position of the aromatic ring, yielding 3-nitrobenzamide . The amide nitrogen is further functionalized with a methyl group (-CH2-) linked to a 1-(p-tolyl)-1H-tetrazol-5-yl moiety.

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is numbered such that the p-tolyl group (4-methylphenyl) occupies the 1-position , while the methylene bridge connects to the 5-position . Combining these elements, the full systematic name is:

3-nitro-N-[(1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl]benzamide .

Structural Representation

- Benzamide backbone : A benzene ring with a carboxamide group at position 1 and a nitro group at position 3.

- Tetrazole substituent : A 1H-tetrazole ring substituted at position 1 with a p-tolyl group and at position 5 with a methylene bridge to the amide nitrogen.

| Feature | Description |

|---|---|

| Parent structure | Benzamide (C₆H₅CONH₂) |

| Nitro group position | 3-position of the benzene ring |

| Tetrazole substitution | 1-(4-methylphenyl)-1H-tetrazol-5-yl linked via methylene to amide nitrogen |

The SMILES notation for this compound is:

O=[N+]([O-])c1cccc(C(=O)NCc2nnn(n2)c3ccc(C)cc3)c1

This representation underscores the spatial arrangement critical for its chemical reactivity and potential biological interactions.

CAS Registry Number and Alternative Chemical Identifiers

As of the available literature, the specific CAS Registry Number for 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has not been explicitly documented in public databases. However, closely related analogs provide contextual insights:

- 4-Nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921054-32-2): Differs only in the nitro group’s position (4 vs. 3 on the benzamide ring).

- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-cyclopentylacetamide (CAS not listed): Shares the tetrazole-methyl-benzamide scaffold but substitutes the nitro group with a cyclopentylacetamide moiety.

Alternative Identifiers

- IUPAC Name : 3-nitro-N-[(1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl]benzamide

- Synonym : 3-nitrobenzamide tetrazole-p-tolylmethyl derivative

The absence of a unique CAS number highlights the compound’s status as a novel or less-studied derivative within the tetrazole-benzamide family. Researchers often reference structural analogs or synthetic intermediates (e.g., 1-(p-tolyl)-1H-tetrazole-5-methanamine) for experimental replication.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₄N₆O₄ is calculated from the compound’s constituent atoms:

- 16 carbons : 7 from the benzamide ring, 1 from the amide carbonyl, 7 from the p-tolyl group, and 1 from the tetrazole ring.

- 14 hydrogens : Distributed across aromatic rings, methylene bridges, and methyl groups.

- 6 nitrogens : 2 from the nitro and amide groups, 4 from the tetrazole ring.

- 4 oxygens : 2 from the nitro group, 1 from the amide carbonyl, and 1 from the carboxamide.

Molecular Weight Calculation

$$

\text{MW} = (12 \times 16) + (1 \times 14) + (14 \times 6) + (16 \times 4) = 354.31 \, \text{g/mol}

$$

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (C₁₆) | $$12 \times 16 = 192$$ |

| Hydrogen (H₁₄) | $$1 \times 14 = 14$$ |

| Nitrogen (N₆) | $$14 \times 6 = 84$$ |

| Oxygen (O₄) | $$16 \times 4 = 64$$ |

| Total | 354.31 g/mol |

This molecular weight aligns with tetrazole derivatives reported in recent studies, which typically range between 300–400 g/mol. The nitro group’s electron-withdrawing nature and the tetrazole’s aromaticity contribute to the compound’s polarity and solubility profile, factors critical for its potential applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-16(23)12-3-2-4-14(9-12)22(24)25/h2-9H,10H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAYWDHAGUDRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and ammonium chloride under acidic conditions.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Amidation: The final step involves the reaction of the nitro-tetrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the benzamide moiety.

Oxidation: The tetrazole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Reduction: 3-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized tetrazole derivatives.

Scientific Research Applications

3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is used in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Tetrazole vs. Triazole Derivatives

- 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (6r)

- Structural Difference : Replaces the tetrazole ring with a 1,2,3-triazole, introduces fluoro and sulfamoyl groups on the benzamide.

- Synthesis : Yield of 71%, with a melting point of 175–177°C.

- Spectroscopy : 1H NMR (DMSO-d6, 500 MHz) shows δ 9.34 (amide NH) and 8.65 (triazole CH) .

- Implication : Triazole derivatives may exhibit altered binding affinities due to reduced hydrogen-bonding capacity compared to tetrazoles.

Nitrobenzamide vs. Other Acyl Groups

- 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide Structural Difference: Substitutes nitrobenzamide with bromofuran carboxamide.

Spectroscopic and Physical Properties

Key Observations :

- The nitro group in the target compound may downfield-shift aromatic protons in NMR compared to non-nitro analogues.

- Tetrazole-containing compounds generally exhibit higher thermal stability (e.g., melting points >170°C) compared to triazoles .

Biological Activity

3-Nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and features a nitro group, a tetrazole ring, and a benzamide moiety. These functional groups contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₃ |

| Molecular Weight | 298.30 g/mol |

| Functional Groups | Nitro, Tetrazole, Benzamide |

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This process is crucial in the context of anticancer therapies where selective toxicity to tumor cells is desired .

- Interaction with Enzymes : The tetrazole ring may facilitate binding to specific enzymes or receptors, modulating their activity. This interaction could enhance the compound's efficacy against certain cancer cell lines.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, producing toxic intermediates that bind covalently to DNA, resulting in cell death. For instance, compounds similar to this compound have shown promising results against various microorganisms .

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives of nitrobenzamides exhibited significant antimicrobial activity with IC50 values ranging from 1.71 nM to 4.72 nM against prostate cancer cells. This highlights the potential for developing new antimicrobial agents based on this compound .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness in inducing apoptosis in cancer cells through mechanisms such as:

- Reactive Oxygen Species (ROS) Generation : The reduction of the nitro group can lead to increased ROS production, which is known to trigger apoptotic pathways in cancer cells .

- Selective Cytotoxicity : The compound shows selectivity for hypoxic tumor environments, making it a candidate for targeted cancer therapies .

Research Findings

A study reported that the compound's metabolites exhibited IC50 values comparable to established chemotherapeutics like CB1954, indicating its potential as a prodrug in cancer treatment .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various pathogens; mechanism involves DNA binding via intermediates. |

| Anticancer | Induces apoptosis through ROS generation; selective for hypoxic conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.